1-Benzoylpyrrolidin-2-one
Description
Historical Context and Discovery of N-Acyl Lactams
The study of N-acyl lactams is intrinsically linked to the broader history of β-lactam antibiotics, such as penicillins and cephalosporins. mdpi.comnih.gov The discovery of these antibiotics in the mid-20th century revolutionized medicine and spurred intensive research into the chemistry of lactam-containing compounds. mdpi.com The antibacterial action of β-lactams stems from their ability to acylate and inactivate essential bacterial enzymes involved in cell wall synthesis. nih.gov This process involves the opening of the strained β-lactam ring. mdpi.com
The exploration of N-acyl lactams, a class that includes 1-benzoylpyrrolidin-2-one, grew out of this foundational research. Scientists began to investigate how the acylation of the lactam nitrogen atom influenced the ring's stability and reactivity. This led to the development of N-acyl lactams as "activated amides," which are more reactive than simple amides and can participate in a variety of chemical transformations. acs.org The ability to activate the otherwise stable amide bond has been a significant objective in organic synthesis. acs.org
Significance of the Pyrrolidin-2-one Scaffold in Organic Chemistry
The pyrrolidin-2-one ring, a five-membered lactam, is a privileged scaffold in organic and medicinal chemistry. researchgate.netnih.gov This structural motif is present in numerous biologically active compounds and natural products. ontosight.ainih.gov Its significance stems from several key features:
Stereochemistry and 3D Structure: The non-planar, saturated nature of the pyrrolidin-2-one ring allows for the creation of stereocenters and a greater three-dimensional exploration of chemical space compared to flat, aromatic systems. nih.gov This is crucial for the specific interactions required for biological activity.
Synthetic Versatility: The pyrrolidin-2-one scaffold can be readily synthesized and functionalized, making it an attractive building block for creating diverse molecular architectures. researchgate.netnih.gov
Biological Relevance: Pyrrolidin-2-one derivatives have been investigated for a wide range of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai This has made the scaffold a focal point in drug discovery programs. nih.gov
The pyrrolidin-2-one core is a common feature in many compounds studied for their interactions with enzymes and other biological targets. ontosight.ai
Overview of Research Trajectories for this compound
Research on this compound has primarily focused on its utility as a synthetic intermediate and its reactivity in various chemical transformations. Key research areas include:
Synthesis: The compound is typically synthesized by the reaction of 2-pyrrolidinone (B116388) with benzoyl chloride in the presence of a base. ontosight.ai More recent methods have also been developed. acs.org
Reactions and Applications: this compound has been utilized in a variety of chemical reactions, demonstrating its versatility as a building block. For example, it has been used in:
The synthesis of acyl hydrazides and acyl hydrazones, which are important functional groups in many pharmaceutical compounds. thieme-connect.com
Transamidation reactions to form new amide bonds under metal-free conditions. rsc.org
Recyclization reactions to form other heterocyclic systems. globalauthorid.com
The stability of this compound under standard conditions, combined with its ability to undergo specific transformations, makes it a valuable tool for synthetic organic chemists. cymitquimica.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 191.21 g/mol |
| CAS Number | 2399-66-8 |
| Appearance | White solid (typical) |
Source: ontosight.ai
Table 2: Selected Reactions Involving this compound
| Reaction Type | Reagents | Product Class | Reference |
| Hydrazinolysis | Hydrazine (B178648) monohydrate | Acyl hydrazides | thieme-connect.com |
| Three-component reaction | Hydrazine monohydrate, aldehydes | Acyl hydrazones | thieme-connect.com |
| Transamidation | Amines, DTBP, TBAI | Amides | rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
1-benzoylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-7-4-8-12(10)11(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXRTZYURDKMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178708 | |
| Record name | 2-Pyrrolidinone, 1-benzoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2399-66-8 | |
| Record name | 1-Benzoyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2399-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 1-benzoyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002399668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 1-benzoyl- | |
| Source | DTP/NCI | |
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| Record name | 2-Pyrrolidinone, 1-benzoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzoylpyrrolidin 2 One and Its Derivatives
Classical Synthetic Routes
The traditional synthesis of 1-benzoylpyrrolidin-2-one and its derivatives relies on several foundational reaction types that have been well-documented in chemical literature.
Reaction of 2-Pyrrolidinone (B116388) with Benzoyl Chloride
The most direct and widely cited method for preparing this compound is the N-acylation of 2-pyrrolidinone using benzoyl chloride. ontosight.aiguidechem.com This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the pyrrolidinone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.
The process typically involves combining 2-pyrrolidinone with benzoyl chloride in the presence of a base. ontosight.ai The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct, which shifts the reaction equilibrium towards the formation of the desired amide product. Common bases employed for this purpose include tertiary amines like triethylamine (B128534) or pyridine. rsc.org The reaction is often conducted in an inert solvent, such as dichloromethane (B109758) (CH2Cl2), at controlled temperatures, which can range from an ice bath to room temperature or even reflux, depending on the specific protocol. rsc.org
| Reagent/Condition | Purpose/Role | Example | Source |
| 2-Pyrrolidinone | Starting material (Nucleophile) | - | ontosight.ai |
| Benzoyl Chloride | Acylating agent (Electrophile) | - | ontosight.ai |
| Triethylamine/Pyridine | Base (HCl scavenger) | - | rsc.org |
| Dichloromethane | Solvent | - | rsc.org |
| Ice bath to Reflux | Temperature Control | - | rsc.org |
Acylation of Pyrrolidin-2-ylidenemalononitrile with Benzoyl Chloride
A derivative of this compound can be synthesized through the acylation of pyrrolidin-2-ylidenemalononitrile with benzoyl chloride. This reaction leads to the formation of 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile. molaid.com In this pathway, the benzoyl group is introduced onto the nitrogen atom of the pyrrolidine (B122466) ring, which is part of a more complex starting material featuring an exocyclic double bond conjugated with two nitrile groups. This method highlights the versatility of benzoyl chloride as an acylating agent for various pyrrolidine-based scaffolds.
Copper(I)-Catalyzed Regioselective Oxidative C–N/C–O Cross-Coupling for N-Benzoylpyrrolidin-2-ones
Copper-catalyzed cross-coupling reactions represent a powerful tool for forming C-N bonds. An accessible Copper(I)-catalyzed regioselective oxidative C-N/C-O cross-coupling transformation has been developed for the synthesis of 2-pyrrolidinones. researcher.lifedp.tech While classical methods like the Ullmann condensation have long used copper for C-N bond formation, modern advancements have led to milder and more efficient catalytic systems. beilstein-journals.org These reactions can achieve site-selective coupling between N-H heterocycles (like pyrrolidinone) and other molecules. nih.gov For instance, a CuCl-catalyzed C-N cross-coupling has been described that demonstrates high regiocontrol. rsc.org Such methodologies can be applied to the synthesis of N-benzoylpyrrolidin-2-ones, offering an alternative to direct acylation.
Oxidative Cleavage of Pyrrolidine-2-methanols
N-Benzoylpyrrolidin-2-one can be formed via the oxidative cleavage of a corresponding N-protected pyrrolidine-2-methanol. Research has demonstrated the synthesis of this compound from (1-benzoylpyrrolidin-2-yl)methanol. nii.ac.jp In one study, this transformation was achieved using 5 mol% of an N-isopropyl-2-iodobenzamide catalyst along with Oxone as the oxidant, affording the target lactam in a 34% yield after 8 hours. nii.ac.jp This approach involves the oxidation of the side chain at the C2 position of the pyrrolidine ring, leading to the formation of the γ-lactam carbonyl group. Other oxidative systems, such as those using pyridinium (B92312) chlorochromate (PCC) in catalytic amounts with a co-oxidant, have also been used to cleave C-C bonds and form γ-lactones from related tetrahydrofuran (B95107) structures, a process analogous to lactam formation. mdpi.com
| Precursor | Catalyst/Oxidant | Product | Yield | Source |
| (1-Benzoylpyrrolidin-2-yl)methanol | N-isopropyl-2-iodobenzamide / Oxone | This compound | 34% | nii.ac.jp |
Synthesis via Hexadehydro-Diels-Alder Reaction Intermediates
The Hexadehydro-Diels-Alder (HDDA) reaction is a powerful, metal-free thermal transformation for the de novo generation of benzyne (B1209423) intermediates from a 1,3-diyne and an alkyne ("diynophile"). wisc.edunih.gov This highly reactive benzyne can then be trapped in various ways to create complex, substituted aromatic products. wikipedia.orgencyclopedia.pub This strategy can be applied to the synthesis of complex derivatives of this compound, where the benzoyl moiety itself is constructed through an HDDA cascade. nih.govumn.edu A triyne substrate, which could contain a pyrrolidinone ring, undergoes a [4+2] cycloisomerization to form the benzyne, which is then trapped to yield the final, often densely functionalized, benzenoid product. nih.gov This method provides a sophisticated route to novel analogues that would be difficult to access through traditional functionalization of a pre-existing benzene (B151609) ring.
Advanced and Green Synthesis Approaches
Reflecting a broader shift in chemical manufacturing, several advanced and environmentally benign methods for synthesis have been explored. From a green chemistry perspective, avoiding transition metal reagents and stoichiometric oxidants is a key goal. nii.ac.jp
One significant advancement is the use of ultrasound irradiation to promote the N-benzoylation of amines. A green procedure has been developed where benzoyl chloride reacts with amines, including pyrrolidine, without any solvent or catalyst. tsijournals.com This method is fast, highly efficient, and proceeds at room temperature, providing quantitative yields and high purity products without the need for complex purification steps. tsijournals.com
Furthermore, metal-free transamidation reactions have been developed for compounds like this compound under aqueous conditions, offering a more sustainable alternative to traditional methods. acs.orgacs.org Bio-inspired oxidation strategies are also emerging. For example, a non-heme manganese(II) complex, activated by blue light, has been shown to catalyze the aerobic oxidative cleavage of 1,2-diols, a transformation related to the oxidative cleavage of pyrrolidine-2-methanols, showcasing the potential of using light and air as green reagents. rsc.org
| Method | Key Features | Advantage | Source |
| Ultrasound Irradiation | Solvent-free, Catalyst-free, Room temperature | High speed, quantitative yield, high purity, no workup | tsijournals.com |
| Metal-free Transamidation | Aqueous conditions | Sustainable, avoids metal catalysts | acs.orgacs.org |
| Bio-inspired Catalysis | Light-promoted, uses O2 as oxidant | Green reagents, mimics natural processes | rsc.org |
Metal-Free Transamidation Protocols
Recent progress in amide synthesis has led to the development of metal-free transamidation protocols. One such method allows for the reaction of N-acyl lactams, including this compound, with various amines under aqueous conditions. rsc.org This process utilizes di-tert-butyl peroxide (DTBP) and tetra-n-butylammonium iodide (TBAI) to facilitate the formation of transamidated products in good yields. rsc.org The reaction demonstrates good functional group tolerance and is effective for both aliphatic and aromatic primary amines. rsc.org A radical-based reaction pathway has been proposed for this transformation. rsc.orglookchem.com This approach is part of a broader trend in organic chemistry to develop more sustainable and environmentally friendly methods by avoiding transition-metal catalysts. acs.orgnih.gov
Table 1: Metal-Free Transamidation of this compound
| Reactant 1 | Reactant 2 | Reagents | Conditions | Outcome |
| This compound | Amines (aliphatic or aromatic) | DTBP, TBAI | Aqueous | Transamidated products in good yields |
Data sourced from Organic & Biomolecular Chemistry. rsc.org
Nickel-Catalyzed Transamidation for Ring Opening of N-Acyl Lactams
A nickel-catalyzed transamidation method has been successfully developed for the ring-opening of N-acyl lactams. acs.orgacs.orgnih.gov This reaction involves treating N-benzoylpyrrolidin-2-one derivatives with aniline (B41778) derivatives. acs.orgresearchgate.net The catalytic system consists of dichlorobis(triphenylphosphine)nickel(II) (Ni(PPh₃)₂Cl₂), 2,2′-bipyridine as a ligand, and manganese powder as a reducing agent. acs.orgnih.govresearchgate.net This process effectively yields ring-opening-amidated products. acs.org The methodology has proven efficient for lactams of various ring sizes, including four-, five-, six-, seven-, and eight-membered rings. acs.orgnih.govresearchgate.net Under optimized conditions, the reaction between N-benzoylpyrrolidin-2-one and aniline achieved a yield of 86%. acs.org The proposed mechanism suggests that the nickel(II) catalyst is reduced to nickel(0) by manganese, which then interacts with the lactam in an oxidative addition step. acs.org
Table 2: Nickel-Catalyzed Ring Opening of N-Benzoylpyrrolidin-2-one
| Substrate | Reagent | Catalyst | Ligand | Reducing Agent | Yield |
| N-benzoylpyrrolidin-2-one | Aniline | Ni(PPh₃)₂Cl₂ | 2,2′-bipyridine | Manganese | 86% |
Data sourced from The Journal of Organic Chemistry. acs.org
Catalyst- and Solvent-Free Aminolysis of N-Acyloxazolidinones
In the pursuit of green chemistry, a catalyst- and solvent-free protocol has been established for the aminolysis of asymmetric derivatives of Evans' N-acyloxazolidinones. rsc.orgresearchgate.netrsc.org This method delivers enantioenriched secondary amides and represents an extension of the Evans asymmetric methodology. researchgate.netrsc.org The key advantages of this protocol are its simplicity, as it requires no catalyst, solvent, or additives, and its mildness, proceeding at room temperature. researchgate.netrsc.org The reaction is versatile, accommodating various N-acyloxazolidinone-based products and primary amines, and demonstrates high efficiency and selectivity. rsc.org For example, the reaction of an N-acyloxazolidinone with n-butylamine at room temperature for 12 hours resulted in the corresponding amide in 98% yield. rsc.org This approach highlights a sustainable route to chiral amides, which are important structural motifs in many bioactive compounds. rsc.org
Table 3: Catalyst- and Solvent-Free Aminolysis of an N-Acyloxazolidinone
| Substrate | Reagent | Conditions | Time | Yield |
| N-acyloxazolidinone 1a | n-Butylamine (2.0 equiv.) | Room Temperature, Neat | 12 h | 98% |
Data sourced from Green Chemistry. rsc.org
Photolytic Decarboxylative Oxygenation Methods
Photoredox catalysis offers a modern pathway for the direct conversion of aliphatic carboxylic acids into their dehomologated carbonyl analogues, such as ketones, aldehydes, and amides. princeton.edu This decarboxylative oxygenation is achieved using a photocatalyst, visible light, and molecular oxygen as a benign terminal oxidant. princeton.edursc.orgnih.govrsc.org This method is applicable to a wide array of carboxylic acid structures. princeton.edu For instance, various secondary benzylic carboxylic acids have been converted to their corresponding ketone analogues with yields ranging from 75% to 86%. princeton.edu The reaction can also be catalyzed by simple and inexpensive cerium halides, where the selectivity towards either hydroperoxides or carbonyl compounds can be controlled by simply changing the base used in the reaction. nih.gov Copper(II) complexes have also been employed as photocatalysts for this transformation. rsc.orgnih.govrsc.org This strategy is significant as it transforms readily available carboxylic acids into valuable carbonyl compounds under mild conditions. princeton.edunih.gov
Table 4: Photolytic Decarboxylative Oxygenation of Benzylic Carboxylic Acids
| Substrate Type | Product Type | Catalyst System | Conditions | Yield Range |
| Secondary Benzylic Carboxylic Acids | Ketones | Photocatalyst (e.g., Ru, Ir, Ce, or Cu complexes) | Visible Light, O₂ atmosphere | 75-86% |
Data sourced from multiple studies on photocatalysis. princeton.edunih.gov
Electrochemical Oxidation Pathways
Electrochemical oxidation represents a pathway for chemical transformations driven by an electric potential, often under mild conditions. nso-journal.org This method can generate highly reactive intermediates to facilitate reactions. nso-journal.org In the context of related cyclic compounds, studies on the electrochemical oxidation of ethylene (B1197577) carbonate (EC) in lithium-ion batteries show that it can lose an electron at the electrode surface, leading to further reactions. nih.govchemrxiv.org The oxidation potential for such reactions can be high, and the process can be influenced by the electrode material. nih.govchemrxiv.org While direct electrochemical oxidation of this compound is not detailed in the provided sources, the principles suggest a potential route for its modification. For instance, pulsed electrochemistry, which involves applying varying potentials, can enhance reaction efficiency and selectivity by regenerating the catalyst surface and operating in a non-equilibrium state. nso-journal.org This approach could theoretically be applied to oxidize specific functional groups or to initiate coupling reactions involving this compound or its precursors.
Synthesis of Enantiomerically Enriched this compound Analogues
The creation of single-enantiomer compounds is critical in medicinal chemistry. Specific methodologies have been applied to generate enantiomerically enriched analogues of this compound.
Application of Hetero-Diels-Alder Addition of Sulfur Dioxide
A notable application of the hetero-Diels-Alder reaction involves sulfur dioxide for the asymmetric synthesis of polypropionate structures. mdpi.com This reaction cascade has been specifically used to prepare the enantiomerically-enriched analogue (1S)-2((2R)-1-benzoylpyrrolidin-2-yl)pentan-3-one. researchgate.net The process starts with the reaction of sulfur dioxide (SO₂) with a chiral diene derived from (S)-1-phenylethanol. researchgate.net This hetero-Diels-Alder addition is followed by the ionization of the resulting sultine intermediate into a zwitterion, which is then quenched by an electron-rich alkene like allyltrimethylsilane. mdpi.comresearchgate.net This sequence, conducted in the presence of a Lewis acid at low temperatures, allows for the construction of a complex molecule with multiple new stereogenic centers with high stereoselectivity. researchgate.net The resulting intermediate is then converted through several steps into the target benzoylpyrrolidinone analogue. researchgate.net
Stereoselective Transformations in Pyrrolidinone Synthesis
The stereoselective synthesis of pyrrolidinones is crucial for accessing optically pure compounds for various applications. Methodologies often focus on controlling the stereochemistry at various positions of the five-membered ring.
One effective strategy involves the diastereoselective synthesis of highly substituted pyrrolidin-2,3-diones, which are valuable precursors. A facile, one-pot, three-component reaction can be employed, followed by a Claisen rearrangement to generate pyrrolidinone products with a dense functionalization and an all-carbon quaternary stereocenter. nih.govnih.govacs.org This reaction sequence is noted for being operationally simple and highly diastereoselective. nih.govnih.gov
Another approach utilizes radical cyclization. For instance, trans-α,β-disubstituted γ-butyrolactams (2-pyrrolidinones) can be prepared with high regio- and stereoselectivity from N-alkenyl α-phenylseleno β-keto amides. researchgate.net The stereochemical outcome of these reactions can be influenced by the steric properties of substituents on the nitrogen atom of the cyclization precursors. researchgate.net
Furthermore, chiral building blocks such as S-pyroglutamic acid serve as versatile starting materials. nih.gov Its inherent chirality and differentiated carbonyl groups allow for extensive and stereocontrolled derivatization, leading to a wide array of optically active 2-pyrrolidinone derivatives. nih.gov The synthesis can be designed to insert various substituents at positions 1 and 5 of the 2-pyrrolidinone ring, often retaining the configuration of the stereogenic centers under mild reaction conditions. nih.gov
An alternative stereoselective method for preparing protected trans-5-alkyl-4-hydroxy-2-pyrrolidinones involves an asymmetric α-amidoalkylation of a benzenesulfone derived from (S)-malic acid, using organozinc reagents. tandfonline.com
Derivatization Strategies for this compound
This compound and its derivatives serve as versatile platforms for the synthesis of more complex molecular architectures. The activated lactam ring facilitates various transformations, leading to diverse heterocyclic compounds.
The compound 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile is a key intermediate for synthesizing γ-aminopropyl-substituted pyrazoles and pyrimidines through recyclization reactions. globalauthorid.comresearchgate.net This starting material is prepared by the acylation of pyrrolidin-2-ylidenemalononitrile with benzoyl chloride. researchgate.netacs.org
The reaction of 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile with hydrazine (B178648) hydrate (B1144303) leads to the formation of 5-amino-4-cyano-3-(3-aminopropyl)-1H-pyrazole. This transformation occurs through a recyclization mechanism where the hydrazine attacks the electrophilic centers of the molecule, leading to the cleavage of the pyrrolidinone ring and subsequent formation of the pyrazole (B372694) ring.
Similarly, when treated with hydroxylamine (B1172632) hydrochloride, the starting material undergoes recyclization to yield 5-amino-3-(3-aminopropyl)isoxazole-4-carbonitrile. Reaction with guanidine (B92328) carbonate results in the formation of 2,4-diamino-5-(3-aminopropyl)pyrimidine-6-carbonitrile. These reactions demonstrate the utility of 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile as a precursor for various heterocyclic systems bearing a γ-aminopropyl side chain. researchgate.net
Table 1: Synthesis of Heterocycles from 2-(1-Benzoylpyrrolidin-2-ylidene)malononitrile This table is based on research findings. researchgate.net
| Reagent | Product | Heterocyclic System |
| Hydrazine hydrate | 5-Amino-4-cyano-3-(3-aminopropyl)-1H-pyrazole | Pyrazole |
| Hydroxylamine HCl | 5-Amino-3-(3-aminopropyl)isoxazole-4-carbonitrile | Isoxazole (B147169) |
| Guanidine carbonate | 2,4-Diamino-5-(3-aminopropyl)pyrimidine-6-carbonitrile | Pyrimidine |
This compound serves as an activated amide that readily reacts with hydrazine to form acyl hydrazides. organic-chemistry.org These hydrazides are important intermediates for the synthesis of various biologically active molecules. researchgate.net
The reaction of this compound derivatives with hydrazine monohydrate under transition-metal-free conditions in an aqueous environment at 25 °C provides the corresponding acyl hydrazides in high yields and in a very short reaction time. organic-chemistry.org For example, this compound yields benzohydrazide (B10538) in 92% yield within five minutes when the reaction is conducted in water. organic-chemistry.orgthieme-connect.de The efficiency of the reaction is sensitive to steric hindrance; ortho-substituted benzoyl derivatives tend to give lower yields. organic-chemistry.org
Furthermore, these activated amides can participate in a one-pot, three-component reaction with hydrazine monohydrate and various aldehydes or ketones to produce acyl hydrazones. organic-chemistry.orgresearchgate.net This sequential process involves the initial rapid formation of the acyl hydrazide, followed by condensation with the carbonyl compound to form the final hydrazone product. organic-chemistry.org While the initial hydrazide formation is fast, the subsequent condensation to the hydrazone typically requires a longer reaction time, around 12 hours, to achieve good yields. organic-chemistry.org
Table 2: Synthesis of Substituted Benzoyl Hydrazides from 1-Aroylpyrrolidin-2-ones This table is based on research findings. organic-chemistry.org
| Aroyl Substituent in Pyrrolidinone | Reaction Time (min) | Yield (%) |
| Benzoyl | 5 | 92 |
| 4-Methylbenzoyl | 5 | 85 |
| 4-Methoxybenzoyl | 5 | 88 |
| 4-Chlorobenzoyl | 5 | 89 |
| 2-Methylbenzoyl | 120 | 45 |
A notable class of derivatives synthesized from pyrrolidine precursors are (5-amino-1,2,4-triazin-6-yl)(pyrrolidin-1-yl)methanone compounds. These molecules are designed by coupling a triazine core with a substituted pyrrolidine ring via a methanone (B1245722) (carbonyl) bridge. tandfonline.comtandfonline.com
The synthetic approach involves a multi-step sequence. A key intermediate is a 5-amino-3-substituted-1,2,4-triazine-6-carboxylic acid. This triazine-containing acid is then coupled with a suitable pyrrolidine derivative, such as 2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidine, using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent such as dimethylformamide (DMF). tandfonline.comtandfonline.com
This strategy has been successfully employed to synthesize a series of novel (5-amino-3-substituted-1,2,4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives. tandfonline.com For instance, the reaction between 5-amino-3-phenyl-1,2,4-triazine-6-carboxylic acid and 2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidine yielded (5-amino-3-phenyl-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone, which was identified as a potent compound in biological screenings. tandfonline.com This synthetic methodology highlights a powerful way to link pyrrolidine and triazine scaffolds to create complex molecules. tandfonline.comtandfonline.com
Reactivity and Reaction Mechanisms of 1 Benzoylpyrrolidin 2 One
N-C Bond Activation and Cleavage Reactions
The reactivity of the amide bond in 1-Benzoylpyrrolidin-2-one, specifically the activation and cleavage of the bond between the nitrogen atom and the exocyclic carbonyl carbon (N-C(O)Ph), is a subject of significant research interest. This bond, while typically robust due to amidic resonance, can be activated through various strategies, rendering the molecule susceptible to a range of chemical transformations.
Mechanistic Studies on N-Acyl-Lactam Amide Reactivity
The reactivity of N-acyl-lactams like this compound is largely influenced by the geometry and electronic properties of the amide bonds. Unlike typical acyclic amides, the endocyclic amide bond within the pyrrolidinone ring introduces conformational constraints. The fusion of the exocyclic N-benzoyl group creates a system where the typical planarity of the amide linkage is distorted. This "amide bond twist" is a crucial factor in weakening the amidic resonance. rsc.org The delocalization of the nitrogen lone pair into the carbonyl π* system is consequently reduced, which destabilizes the amide ground state and increases the electrophilicity of the carbonyl carbon. researchgate.net This inherent structural feature makes the N-C bond more susceptible to cleavage under milder conditions compared to unstrained amides. rsc.org
Mechanistic studies suggest that this deviation from planarity lowers the activation energy for cleavage, facilitating reactions that would otherwise require harsh conditions. nih.gov Lewis acids can further promote the activation of the amide carbonyl group by coordinating to the oxygen atom. This coordination enhances the electrophilicity of the carbonyl carbon and facilitates single-electron transfer processes, which can lead to selective N-C bond cleavage. nih.gov
Radical Reaction Pathways in Transamidation
Several metal-free transamidation protocols involving this compound have been developed, and mechanistic studies point towards the involvement of radical pathways. researchgate.netnih.gov In reactions utilizing initiators like Di-tert-butyl peroxide (DTBP), a proposed mechanism begins with the thermal decomposition of DTBP to form tert-butoxyl radicals. researchgate.netrsc.org These radicals can then abstract a hydrogen atom from a suitable donor or interact with the substrate.
A plausible radical reaction pathway for the transamidation of N-acyl lactams like this compound has been proposed. researchgate.netresearchgate.net This pathway is initiated under aqueous conditions in the presence of reagents such as DTBP and Tetrabutylammonium iodide (TBAI). researchgate.netnih.gov The reaction proceeds through the formation of radical intermediates, which ultimately leads to the cleavage of the N-acyl bond and the formation of a new amide with an incoming amine nucleophile. researchgate.net This approach has been successfully applied to various N-acyl lactams, including those with five, six, and seven-membered rings, reacting with both aliphatic and aromatic primary amines. nih.gov The involvement of radical intermediates presents an alternative to traditional polar reaction mechanisms for amide bond transformations. rsc.org
Role of Oxidative Addition with Metal-NHC Systems
Transition metal catalysis offers a powerful strategy for activating the otherwise inert N-C amide bond. Systems involving metals ligated by N-Heterocyclic Carbenes (NHCs) are particularly effective. NHC ligands are strong σ-donors, which increases the electron density on the metal center, thereby facilitating the oxidative addition step, a key process in many catalytic cycles. nih.gov
In the context of this compound, a low-valent metal-NHC complex can insert into the N-C(O)Ph bond. This oxidative addition involves the cleavage of the N-C bond and the formation of two new bonds between the metal and the nitrogen and acyl fragments, respectively. nih.gov This process forms a metallacyclic intermediate where the metal center is in a higher oxidation state. The high stability of metals in high oxidation states is a feature rendered possible by the strong σ-donation from NHC ligands. nih.gov This activation strategy is central to reactions like the nickel-catalyzed ring-opening transamidation of N-benzoylpyrrolidin-2-one derivatives. researchgate.netacs.org The oxidative addition of the N-C bond to the metal center is often the rate-determining step in such catalytic cycles. nih.gov
Reductive Elimination Mechanisms in Catalyzed Reactions
Reductive elimination is typically the final, product-forming step in a catalytic cycle that begins with oxidative addition. libretexts.org After the N-C bond of this compound has been activated by oxidative addition to a metal center and the subsequent reaction with a nucleophile (such as an amine) has occurred, the newly formed organic fragments are bound to the metal center. organic-chemistry.org
For the reaction to be catalytic, the metal must be regenerated in its initial low-valent state. This is achieved through reductive elimination, an intramolecular process where the two organic fragments on the metal center couple and detach, forming the final product. libretexts.org In the case of nickel-catalyzed transamidation, this step would involve the formation of the new amide C-N bond, releasing the transamidated product. acs.org The metal center's oxidation state is reduced by two, and it can then re-enter the catalytic cycle. For reductive elimination to occur, the ligands to be eliminated must typically be in a cis-position relative to each other on the metal's coordination sphere. libretexts.org
Nucleophilic Addition and Substitution Reactions
The activated nature of the exocyclic carbonyl group in this compound makes it a prime target for nucleophilic attack. This reactivity is harnessed in transamidation reactions, where the benzoyl group is transferred from the pyrrolidinone nitrogen to a different amine.
Transamidation with Various Amines
This compound undergoes transamidation with a broad range of amines, demonstrating its utility as an acyl-transfer agent. These reactions can be performed under both metal-catalyzed and metal-free conditions.
Under metal-free conditions, using DTBP and TBAI in an aqueous medium, this compound reacts efficiently with various primary aliphatic and aromatic amines to yield the corresponding benzamides in good yields. researchgate.netnih.gov The reaction shows good functional group tolerance. rsc.org
A nickel-catalyzed method has also been developed for the ring-opening transamidation of N-benzoylpyrrolidin-2-one derivatives with anilines. researchgate.netacs.org This reaction employs a Ni(PPh₃)₂Cl₂ catalyst, a 2,2′-bipyridine ligand, and manganese as a reducing agent, leading to ring-opened amide products in good yields. acs.org This methodology is effective for various lactam ring sizes. researchgate.net
Below are tables summarizing the results from selected studies on the transamidation of this compound.
Table 1: Metal-Free Transamidation of this compound with Various Amines researchgate.net Reaction Conditions: this compound (1.0 mmol), Amine (1.2 mmol), DTBP (2.0 mmol), TBAI (0.2 mmol), H₂O (2.0 mL), 120 °C, 12 h.
| Entry | Amine | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzylamine | N-Benzylbenzamide | 89 |
| 2 | 4-Methylbenzylamine | N-(4-Methylbenzyl)benzamide | 91 |
| 3 | Aniline (B41778) | N-Phenylbenzamide | 75 |
| 4 | 4-Methoxyaniline | N-(4-Methoxyphenyl)benzamide | 82 |
| 5 | 4-Chloroaniline | N-(4-Chlorophenyl)benzamide | 72 |
Table 2: Nickel-Catalyzed Ring-Opening Transamidation of this compound acs.org Reaction Conditions: this compound (0.2 mmol), Aniline (0.3 mmol), Ni(PPh₃)₂Cl₂ (10 mol%), 2,2′-bipyridine (10 mol%), Mn (3.0 equiv.), Dioxane (1.0 mL), 100 °C, 12 h.
| Entry | Aniline Derivative | Product | Yield (%) |
|---|---|---|---|
| 1 | Aniline | 5-Anilino-N-phenyl-5-oxopentanamide | 85 |
| 2 | 4-Methoxyaniline | 5-((4-Methoxyphenyl)amino)-N-(4-methoxyphenyl)-5-oxopentanamide | 78 |
| 3 | 4-Fluoroaniline | 5-((4-Fluorophenyl)amino)-N-(4-fluorophenyl)-5-oxopentanamide | 72 |
Transesterification Reactions
Transesterification is a fundamental organic reaction that converts one ester into another through the exchange of the alkoxy moiety. For N-acyl lactams like this compound, this would involve the reaction with an alcohol, typically under acidic or basic conditions, to exchange the acyl group. The mechanism generally proceeds via a nucleophilic acyl substitution pathway. Under basic conditions, an alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the original lactam ring as a leaving group. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl group toward nucleophilic attack by an alcohol.
While the related reaction of transamidation is well-documented for this compound and other N-acyl lactams, specific examples and detailed mechanistic studies of its transesterification are not extensively covered in the reviewed literature. researchgate.netresearchgate.netrsc.org Transamidation, where an amine cleaves the N-acyl lactam to form a new amide, appears to be a more common transformation for this class of compounds. researchgate.netresearchgate.net However, the principles of transesterification are broadly applicable, and the reactivity of the endocyclic amide bond in this compound suggests that such a reaction is mechanistically plausible, though less synthetically exploited compared to its reaction with amine nucleophiles.
Intramolecular Cyclization Processes
The pyrrolidin-2-one (γ-lactam) skeleton is a core feature in many biologically active compounds, making its synthesis and functionalization a key area of research. Intramolecular cyclization reactions provide a powerful means to construct complex polycyclic systems from simpler precursors. While specific examples detailing the intramolecular cyclization of this compound itself are limited, studies on closely related N-acyl lactam and pyrrolidinone derivatives illustrate the potential pathways for such transformations.
For instance, derivatives of the pyrrolidine (B122466) ring system, such as 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines, have been shown to undergo intramolecular cyclization in strong acids like triflic acid. researchgate.net This process involves the formation of reactive dications that subsequently react with a tethered phenyl ring via electrophilic aromatic substitution to yield tricyclic iminium compounds. researchgate.net Similarly, research on other unsaturated N-acyl systems demonstrates their propensity for cyclization. Cobalt-catalyzed cycloisomerization of β-, γ-, and δ-unsaturated N-acyl sulfonamides has been reported to produce N-sulfonyl lactams and imidates, showcasing a method for forming new rings fused to or incorporating the lactam structure. acs.org Furthermore, pyrrolin-2-one derivatives can undergo intramolecular cyclization to form fused quinoline (B57606) systems, highlighting the versatility of the lactam ring in constructing complex heterocyclic frameworks. researchgate.net These examples underscore the capacity of the N-acyl pyrrolidinone scaffold to participate in intramolecular cyclization, a key strategy for building molecular complexity.
Ring-Opening and Ring Transformation Reactions
The lactam ring of this compound and its derivatives can undergo cleavage and subsequent rearrangement, leading to the formation of new heterocyclic or open-chain structures.
Reductive Ring-Opening of Isoxazoles and Isoxazolines
An extensive review of scientific literature did not yield any documented instances of this compound being directly involved in the reductive ring-opening of isoxazoles or isoxazolines. This specific transformation, as outlined, does not appear to be a reported reaction pathway for this compound. Research on the reductive ring cleavage of isoxazole-containing molecules, such as the anticonvulsant zonisamide, focuses on the cleavage of the N-O bond within the isoxazole (B147169) ring itself, a reaction not mechanistically linked to this compound. researchgate.net
Ring Scission and Recyclization Reactions
A significant ring transformation reaction has been documented for derivatives of this compound. Specifically, 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile, which is synthesized by the acylation of pyrrolidin-2-ylidenemalononitrile with benzoyl chloride, serves as a versatile starting material for synthesizing other heterocyclic systems. researchgate.net
This derivative reacts with hydrazine (B178648) hydrate (B1144303) in a process that involves both addition to a cyano group and nucleophilic attack at position 3 of the pyrrolidine ring. researchgate.net This attack induces the opening of the saturated lactam ring. This ring scission is followed by a recyclization event, leading to the formation of new 5-aminopyrazole derivatives that are substituted at the 3-position with a γ-aminopropyl chain, the remnant of the original pyrrolidinone ring. researchgate.net This transformation effectively converts the five-membered pyrrolidinone ring into a five-membered pyrazole (B372694) ring, demonstrating a classic example of a ring scission and recyclization sequence. The reaction showcases the utility of this compound derivatives in accessing functionally complex heterocyclic structures. researchgate.net
The table below summarizes the outcome of the reaction between 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile and hydrazine.
| Reactant | Reagent | Key Transformation Steps | Product Class |
| 2-(1-Benzoylpyrrolidin-2-ylidene)malononitrile | Hydrazine Hydrate | 1. Nucleophilic attack at the pyrrolidine ring 2. Ring scission (opening) 3. Recyclization | γ-aminopropyl-substituted 5-aminopyrazoles |
Theoretical and Computational Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the mechanisms of complex organic reactions by mapping reaction pathways and calculating the energies of reactants, transition states, and products.
Density Functional Theory (DFT) Calculations on Reaction Pathways
While specific DFT studies focusing exclusively on the reaction pathways of this compound are not prevalent, computational analyses of related lactam systems offer significant mechanistic insights relevant to its reactivity. For example, DFT has been employed to investigate the mechanism of the direct N-acylation of lactams (like 2-pyrrolidinone) with aldehydes, a reaction that forms N-acyl lactams. rsc.org
Such studies propose the most kinetically and thermodynamically favorable reaction pathways. For the N-acylation reaction catalyzed by Shvo's catalyst, DFT calculations suggest a mechanism involving:
Lactam-lactim tautomerism: Achieved through a concerted intermolecular hydrogen exchange. rsc.org
Hemiaminal formation: The resulting lactim undergoes a nucleophilic reaction with the aldehyde. This step was identified as the rate-determining step, with a calculated Gibbs energy barrier of 23.9 kcal mol⁻¹. rsc.org
Dehydrogenation: The hemiaminal is then dehydrogenated by the catalyst to yield the final N-acyl lactam product. rsc.org
These computational findings provide a detailed, step-by-step energetic profile of the reaction, clarifying the role of intermediates and identifying the slowest, rate-controlling step. Similar theoretical approaches could be applied to understand the transesterification, transamidation, and recyclization reactions of this compound, providing a deeper understanding of its chemical behavior at a molecular level. DFT calculations on related systems, such as gold-catalyzed cycloadditions involving pyrrolidine-containing ligands, further demonstrate the utility of this method in analyzing the chiral binding pockets and non-covalent interactions that direct reaction stereoselectivity. nih.govresearchgate.net
Computational Insight into Structural and Energetic Parameters
Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the molecular structure and energetic landscape of molecules like this compound. These theoretical calculations can predict key geometric parameters such as bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity.
For N-acyl lactams, computational models can elucidate the degree of planarity of the amide bond. Distortion from planarity leads to an increase in the length of the N–C(O) bond and a slight decrease in the C=O bond length, reflecting a reduced amide resonance. nih.gov This disruption of resonance is a key factor in the activation of the amide bond toward nucleophilic attack and other chemical transformations. researchgate.net Energetic parameters, such as the rotational barrier around the N–C(O) bond and protonation aptitude, can also be calculated, providing a deeper understanding of the molecule's chemical behavior. researchgate.net
Table 1: Selected Calculated Structural Parameters for Amide Bonds Note: Data for a closely related N-acyl-δ-valerolactam is provided as a representative example due to the absence of specific published data for this compound.
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | N–C(O) | 1.401 |
| Bond Length | C=O | 1.216 |
This interactive table is based on representative data for distorted N-acyl lactams. nih.gov
Studies on Amide Bond Twist and Pyramidalization
The deviation of an amide bond from its preferred planar conformation can be quantified by two main parameters: the twist angle (τ) and the nitrogen pyramidalization (χN). nih.gov
Amide Bond Twist (τ): This parameter describes the rotation around the N–C(O) bond. A twist angle of 0° represents a fully planar amide, while a 90° twist indicates a complete lack of π-orbital overlap between the nitrogen and the carbonyl carbon. nih.gov
Nitrogen Pyramidalization (χN): This parameter measures the degree to which the nitrogen atom deviates from a planar (sp²) geometry towards a tetrahedral (sp³) geometry. It is defined by the angle between the plane of the substituents on the nitrogen and the N–C(O) bond. A value of 0° corresponds to a planar nitrogen, while a fully pyramidalized sp³ nitrogen would have a χN value approaching 60°. nih.govliverpool.ac.uk
The combination of these distortions, often expressed as an additive parameter (Σ(τ+χN)), provides a measure of the total non-planarity of the amide bond. researchgate.net In N-acyl lactams like this compound, the ring constraints can lead to significant amide bond distortion. For instance, a study on a model N-acyl-δ-valerolactam revealed a significant additive distortion parameter of 54.0°, placing it in the medium distortion range for twisted amides. researchgate.net This structural strain weakens the amide bond's resonance stabilization, which is typically 15–20 kcal/mol in planar amides, thereby increasing its electrophilicity and susceptibility to cleavage. liverpool.ac.uk The synthesis and characterization of this compound have been reported, and its structure has been confirmed by single-crystal X-ray analysis, which would provide the precise experimental values for these distortion parameters. cuny.edu
Table 2: Winkler-Dunitz Amide Distortion Parameters Note: Representative data for a moderately distorted bridged lactam is provided for illustrative purposes.
| Parameter | Definition | Representative Value (°) |
| Twist Angle (τ) | Rotation around the N–C(O) bond | 20.8 |
| Nitrogen Pyramidalization (χN) | Degree of nitrogen atom's sp³ character | 48.8 |
This interactive table illustrates the types of parameters used to define amide bond distortion, based on data from related cyclic amide structures. nih.gov
Applications of 1 Benzoylpyrrolidin 2 One in Complex Molecule Synthesis
Building Block in Heterocyclic Chemistry
The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, frequently found in biologically active compounds. researchgate.net 1-Benzoylpyrrolidin-2-one provides a stable yet reactive starting material for the elaboration and synthesis of various nitrogen-containing heterocyclic systems (azaheterocycles).
Synthesis of Functionalized Azaheterocycles
The reactivity of this compound allows for its use in constructing a variety of functionalized azaheterocycles. mit.edu For instance, it can undergo ring-opening reactions when treated with certain nucleophiles and catalysts. A notable example involves a nickel-catalyzed ring-opening amidation reaction. When derivatives of N-benzoylpyrrolidin-2-one are reacted with aniline (B41778) derivatives in the presence of a specific nickel catalyst system, they yield ring-opening-amidated products. acs.org This method is efficient for creating these products from various ring sizes, including the five-membered pyrrolidinone ring. acs.org
Furthermore, the core structure of 2-pyrrolidone is a key component in many pharmaceutically active natural and synthetic compounds. beilstein-journals.org The ability to functionalize this core, often starting from precursors like this compound, is crucial for developing new therapeutic agents. beilstein-journals.orgx-mol.com Methods that allow for the controlled synthesis of substituted azaheterocycles are essential for building libraries of potential drug candidates. mit.edu
Preparation of Pyrrolidine Analogues for Bioactive Compounds
The pyrrolidine scaffold is a cornerstone in drug discovery due to its three-dimensional structure, which is advantageous for binding to biological targets. researchgate.net this compound serves as a precursor for pyrrolidine analogues that can be evaluated for biological activity. For example, the synthesis of pyrrolidine analogues of the natural product pochonicine, a potent inhibitor of β-N-acetylhexosaminidases, highlights the utility of the pyrrolidine core. nih.gov Although this specific synthesis starts from cyclic nitrones, it underscores the importance of the pyrrolidine ring system, for which this compound is a common synthetic precursor. nih.gov
The pyrrolo[2,1-c] researchgate.netmit.edubenzodiazepines (PBDs) are a class of antitumor agents that contain a pyrrolidine ring. google.com The synthesis of these complex molecules often involves the construction of a substituted pyrrolidine C-ring, demonstrating the role of pyrrolidine derivatives as key intermediates in creating potent pharmaceutical compounds. acs.orgucl.ac.uk
Role in Cascade and Rearrangement Reactions
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which a single reaction setup initiates a sequence of transformations to form complex products from simple starting materials. ub.edu this compound and its derivatives can participate in such elegant and powerful reaction sequences.
Auto-Tandem Palladium Catalysis in Isoxazole (B147169) Ring-Opening
While direct involvement of this compound in this specific reaction is not detailed in the provided search results, the underlying chemistry of palladium-catalyzed rearrangements and ring-openings is relevant to the transformation of complex heterocycles. nih.govcuny.edu An auto-tandem palladium catalysis has been described for the conversion of halogen-substituted isoxazoles into 2-azafluorenones. nih.gov This process involves a palladium-catalyzed Heck reaction followed by a rearrangement, which includes the ring-opening of the isoxazole. nih.govcuny.edu The study of such ring-opening mechanisms is crucial for developing new synthetic methodologies. cuny.eduresearchgate.net These types of catalytic systems showcase the potential for complex rearrangements where a stable lactam like this compound could be a reactant or a precursor to a reactant in related transformations. rsc.org
Sequential Cascade Processes for Difluoro-γ-lactams
The γ-lactam core is a central feature of this compound. The synthesis of structurally related but more complex γ-lactams, such as difluoro-γ-lactams, often employs sophisticated cascade reactions. A photoredox-catalyzed method has been developed for the synthesis of 3,3-difluoro-γ-lactams. acs.org This process involves a sequential cascade of difluoroalkylation, hydrogen atom transfer, C–N bond cleavage, and cyclization to build the polysubstituted lactam ring. acs.org While this example uses propargylamines as a starting material, it illustrates the advanced strategies used to construct functionalized γ-lactam rings, a structure inherent to this compound. Other cascade reactions, such as squaramide-catalyzed aza-Michael/Michael cyclizations, are also employed to create highly functionalized and optically pure γ-lactams. rsc.orgnih.govrsc.org
Table 1: Examples of Cascade Reactions for γ-Lactam Synthesis
| Reaction Type | Key Features | Product Type |
| Photoredox-Catalyzed [3+2] Cycloaddition | Sequential cascade of difluoroalkylation, 1,5-H atom transfer, C-N cleavage, and cyclization. acs.org | Polysubstituted 3,3-difluoro-γ-lactams. acs.org |
| Squaramide-Catalyzed Aza-Michael/Michael Cyclization | Asymmetric synthesis using nitroalkenes and 3-benzoylacylamides. rsc.org | Optically pure, highly functionalized γ-lactams. rsc.org |
| Electron-Catalyzed Radical Cyclization | Cascade radical cyclization of 1,6-enynes with aryl radicals, forming three new C-C bonds. nih.gov | Polycyclic γ-lactams. nih.gov |
Precursor in Natural Product and Pharmaceutical Synthesis
Natural products have historically been a rich source of inspiration and starting points for drug discovery. nih.govrsc.org The total synthesis of these complex molecules is a significant challenge that drives innovation in organic chemistry. wikipedia.org this compound and related lactam structures serve as foundational precursors in the synthesis of various natural products and pharmaceuticals.
The pyrrolidine ring, the core of this compound, is a structural motif in numerous natural products with diverse biological activities. researchgate.netnih.gov For instance, the synthesis of complex alkaloids and other bioactive molecules often relies on the availability of functionalized pyrrolidine building blocks. The synthesis of tesirine, a pyrrolobenzodiazepine (PBD) analogue used in antibody-drug conjugates, involves the construction of a functionalized pyrrolidine C-ring as a key step. acs.org The strategies employed in such syntheses often begin with simpler, commercially available precursors that are elaborated into the required complex intermediates. acs.orgwikipedia.org The inherent structure of this compound makes it an attractive starting point or intermediate for the assembly of such intricate molecular frameworks.
Intermediate in the Formal Synthesis of Alkaloids
This compound and its parent structure, the γ-lactam, serve as crucial intermediates in the synthesis of various alkaloids. Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms, known for their wide range of physiological activities.
The pyrrolidine ring, which is the core of this compound, is a common structural motif in many alkaloids. For instance, γ-lactams that are structurally related have been utilized in the formal synthesis of ant venom alkaloids. ccspublishing.org.cn A sulfone-based α-amidoalkylation method has been described to create substituted γ-lactams, which are direct precursors to these venom alkaloids. ccspublishing.org.cn
Furthermore, the broader family of Aspidosperma alkaloids, which are characterized by a complex pentacyclic framework, has been a frequent target for total synthesis. nih.govarkat-usa.org Many synthetic routes towards these molecules, such as aspidospermidine, rely on the construction of key intermediates where the pyrrolidine or a related nitrogen-containing ring is a central feature. nih.govarkat-usa.orgrsc.org While not always starting directly from this compound, these syntheses often involve the formation of N-acylated five-membered rings that share its core structure, highlighting the strategic importance of this chemical scaffold. rsc.orgresearchgate.net For example, a unified synthesis of several topologically diverse Aspidosperma alkaloids was achieved from a single indole-valerolactam scaffold, a six-membered ring analogue of this compound. rsc.org
Development of Potential Therapeutic Agents
The this compound scaffold is a key component in the development of novel molecules with potential therapeutic applications. Its structure can be modified to interact with specific biological targets like enzymes and receptors. smolecule.com
One significant area of research has been in the field of anticonvulsant agents. A series of novel compounds incorporating a (2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone core, which is a derivative of this compound, were synthesized and evaluated for their anticonvulsant properties. tandfonline.com The study found that several of these derivatives exhibited potent activity in the maximal electroshock (MES) test, a standard screening model for antiepileptic drugs. tandfonline.com The most potent compound, (5-amino-3-phenyl-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone, showed a significantly higher protective index than the reference drug phenytoin, suggesting a promising therapeutic window. tandfonline.com The proposed mechanism of action for these compounds involves the modulation of neuronal sodium channels. tandfonline.com
The versatility of the this compound core allows for the synthesis of complex molecules with diverse functionalities, making it a compound of interest in medicinal chemistry for creating new therapeutic agents. ontosight.aiontosight.ai
Advanced Analytical Characterization in 1 Benzoylpyrrolidin 2 One Research
Spectroscopic Techniques
Spectroscopy is fundamental to the molecular characterization of 1-Benzoylpyrrolidin-2-one, providing direct insight into its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural confirmation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the pyrrolidinone ring and the benzoyl group. The aromatic protons of the benzoyl group typically appear as a complex multiplet in the downfield region (approximately 7.4-7.8 ppm) due to the electron-withdrawing effect of the carbonyl group. The methylene (B1212753) protons of the pyrrolidinone ring appear as distinct multiplets in the upfield region. The protons adjacent to the nitrogen atom (C5-H₂) are generally found at a different chemical shift than those adjacent to the lactam carbonyl (C3-H₂), with the C4-H₂ protons appearing as a multiplet between them.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum is characterized by two carbonyl carbon signals: one for the benzoyl group (C=O) and one for the lactam (N-C=O), typically found in the range of 165-175 ppm. The carbons of the aromatic ring appear in the 128-135 ppm region. The methylene carbons of the pyrrolidinone ring are observed in the upfield region of the spectrum. Due to restricted rotation around the N-C(O) amide bond, some signals in both ¹H and ¹³C NMR spectra may show broadening or even splitting at room temperature, a phenomenon that can be studied using variable-temperature NMR experiments. Dynamic NMR studies on N-benzoyl pyrrolidine (B122466) have determined the Gibbs free energy of activation (ΔG‡) for this rotation to be approximately 65.2 kJ/mol, indicating a significant energy barrier.
| Nucleus | Position | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic (Benzoyl) | ~7.4 - 7.8 (m) |
| Pyrrolidinone C5-H₂ (adjacent to N) | ~3.8 - 4.0 (t) | |
| Pyrrolidinone C3-H₂ (adjacent to C=O) | ~2.6 - 2.8 (t) | |
| Pyrrolidinone C4-H₂ | ~2.0 - 2.2 (p) | |
| ¹³C | Carbonyl (Lactam) | ~174 - 176 |
| Carbonyl (Benzoyl) | ~168 - 170 | |
| Aromatic (Benzoyl) | ~128 - 135 | |
| Pyrrolidinone C5 (adjacent to N) | ~45 - 50 | |
| Pyrrolidinone C3, C4 | ~18 - 35 |
Mass Spectrometry (MS, LC-MS, ESI-MS, HRMS, GC-MS)
Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. Various ionization techniques can be employed.
Under electron ionization (EI), used in GC-MS, the molecular ion (M+) peak is expected at m/z 189, corresponding to the molecular weight of the compound. The fragmentation pattern is typically dominated by cleavages adjacent to the carbonyl groups. Key fragments include the benzoyl cation (PhCO⁺) at m/z 105, which is often the base peak, and the phenyl cation (C₆H₅⁺) at m/z 77, resulting from the loss of a CO group from the benzoyl cation. cdnsciencepub.com
Soft ionization techniques like Electrospray Ionization (ESI), commonly coupled with liquid chromatography (LC-MS), typically show the protonated molecule [M+H]⁺ at m/z 190. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy, thus confirming the identity of the compound.
| m/z | Proposed Fragment | Ionization Technique |
|---|---|---|
| 190 | [M+H]⁺ | ESI |
| 189 | [M]⁺ | EI |
| 105 | [C₆H₅CO]⁺ | EI |
| 77 | [C₆H₅]⁺ | EI |
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum is characterized by strong absorption bands indicative of its amide and ketone functionalities.
The most prominent features in the IR spectrum are the two carbonyl (C=O) stretching vibrations. The lactam carbonyl of the pyrrolidinone ring typically absorbs at a lower wavenumber (around 1680-1700 cm⁻¹) compared to the benzoyl carbonyl, which appears at a higher frequency. However, in N-acyl lactams like this compound, these two bands can be very close or overlap, often appearing as a single, strong, and broad absorption band in the region of 1670-1720 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic methylene groups (below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic ring around 1600 cm⁻¹ and 1450 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic (Benzoyl) |
| ~2980-2850 | C-H Stretch | Aliphatic (Pyrrolidinone) |
| ~1720-1670 | C=O Stretch (doublet or broad) | Amide (Lactam) & Ketone (Benzoyl) |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
| ~1350-1250 | C-N Stretch | Amide |
Chromatographic Methods
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common chromatographic method for the analysis of this compound due to its non-volatile and thermally labile nature. Reversed-phase HPLC (RP-HPLC) is typically employed for its analysis.
A common setup would involve a C18 stationary phase column. The mobile phase usually consists of a mixture of an aqueous component (water, often with a buffer or acid modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is most effectively achieved using a UV detector, as the benzoyl group contains a strong chromophore, typically monitored at a wavelength around 254 nm. The retention time of the compound is dependent on the specific conditions, such as the exact mobile phase composition, flow rate, and column temperature.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV at ~254 nm |
| Flow Rate | ~1.0 mL/min |
| Injection Volume | ~10-20 µL |
Gas Chromatography (GC)
While less common than HPLC due to the compound's relatively high boiling point, Gas Chromatography (GC) can also be used for the analysis of this compound, particularly for purity assessment and detection of volatile impurities.
For GC analysis, a high-temperature, non-polar or mid-polar capillary column (e.g., DB-5 or DB-17) is typically used. The analysis requires a high injector temperature to ensure complete volatilization of the compound without thermal degradation. A temperature-programmed oven is necessary to elute the compound in a reasonable time with good peak shape. Detection is commonly performed using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a mass spectrometer (GC-MS) for definitive identification. The retention time is highly dependent on the temperature program and the carrier gas flow rate.
| Parameter | Typical Condition |
|---|---|
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | ~250-280 °C |
| Oven Program | Temperature ramp (e.g., 100 °C to 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an indispensable and rapid analytical technique for monitoring the progress of chemical reactions, including the synthesis of this compound. Its simplicity, speed, and low cost make it a routine method in synthetic organic chemistry. youtube.commasterorganicchemistry.comwikipedia.org By spotting a small aliquot of the reaction mixture onto a TLC plate alongside the starting materials, chemists can qualitatively track the consumption of reactants and the formation of the product over time.
The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). In the synthesis of this compound, for instance, from 2-pyrrolidinone (B116388) and benzoyl chloride, a TLC plate would be spotted with three lanes: the pure starting material (2-pyrrolidinone), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. wikipedia.org
As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot, corresponding to the this compound product, will appear and intensify. The product, being generally less polar than the starting 2-pyrrolidinone (due to the masking of the N-H group), will typically have a higher Retention Factor (R_f) value. The R_f is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. Visualization of the spots is often achieved under UV light, especially for aromatic compounds like this compound, or by using chemical staining agents. beilstein-journals.org The reaction is considered complete when the spot of the limiting reactant is no longer visible in the reaction mixture lane.
Interactive Data Table: Hypothetical TLC Monitoring of this compound Synthesis
| Time (hours) | Reactant Spot Intensity | Product Spot Intensity | R_f (Reactant) | R_f (Product) |
| 0 | High | None | 0.35 | - |
| 1 | Medium | Low | 0.35 | 0.60 |
| 2 | Low | Medium | 0.35 | 0.60 |
| 3 | Very Low | High | 0.35 | 0.60 |
| 4 | None | High | - | 0.60 |
Crystallographic Analysis
X-ray Diffraction (XRD) for Structural Elucidation
For example, the crystal structures of various substituted pyrrolidinones have been elucidated using single-crystal XRD. This analysis reveals critical structural information such as the space group, unit cell dimensions, and the conformation of the molecule in the solid state. Such data is crucial for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. rsc.orgnih.gov This information is invaluable for structure-activity relationship (SAR) studies and in the field of crystal engineering.
The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The diffraction data is collected and processed to generate an electron density map, from which the molecular structure is solved and refined. The final output is a detailed model of the molecule's structure in the crystal.
Interactive Data Table: Illustrative Crystallographic Data for a Related Pyrrolidinone Derivative
Note: The following data is for a representative related compound and not this compound itself.
| Parameter | Value |
| Empirical Formula | C₁₃H₁₂N₂O₂ |
| Formula Weight | 228.25 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 16.93 |
| b (Å) | 5.98 |
| c (Å) | 22.45 |
| Volume (ų) | 2274.1 |
| Z | 8 |
| Density (calculated) (g/cm³) | 1.332 |
Integration of Analytical Data for Mechanistic Elucidation
Corroboration of Reaction Intermediates
The elucidation of a reaction mechanism often involves the detection and characterization of transient species or intermediates. The integration of various analytical techniques is crucial for corroborating the existence of these fleeting molecules. In the context of reactions involving this compound or its synthesis, a combination of spectroscopic and chromatographic methods would be employed to gather evidence for proposed intermediates.
For instance, in the synthesis of substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and amines, the reaction is proposed to proceed through the opening of the cyclopropane (B1198618) ring followed by cyclization. nih.gov The presence of an acyclic intermediate could potentially be detected by quenching the reaction at an early stage and analyzing the mixture by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify a species with the expected molecular weight. Furthermore, a proposed radical reaction pathway for the transamidation of this compound suggests the involvement of radical intermediates. rsc.org Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy could be employed to directly observe and characterize such radical species.
Computational studies, such as Density Functional Theory (DFT) calculations, can also provide valuable insights into the reaction mechanism by modeling the energy profile of the reaction pathway and the structures of possible intermediates and transition states. beilstein-journals.org The correlation of experimental data with theoretical calculations provides strong support for a proposed reaction mechanism.
Elucidation of Regioselectivity and Stereoselectivity
Many chemical reactions can potentially yield multiple isomeric products. Regioselectivity refers to the preference for bond formation at one position over another, resulting in constitutional isomers, while stereoselectivity refers to the preferential formation of one stereoisomer over others. wikipedia.orgchemistrysteps.com The comprehensive analysis of the product mixture is essential to determine the selectivity of a reaction involving this compound.
For example, in the synthesis of 1,5-substituted pyrrolidin-2-ones, the reaction can lead to the formation of diastereomers. nih.gov The ratio of these diastereomers can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by integrating the signals corresponding to each isomer in the ¹H NMR spectrum. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is another powerful tool for separating and quantifying enantiomers or diastereomers.
The absolute configuration of a chiral product can be unequivocally determined by single-crystal X-ray diffraction if a suitable crystal can be obtained. By integrating data from these analytical techniques, chemists can understand the factors that control the regiochemical and stereochemical outcome of a reaction, which is critical for the development of selective synthetic methods. For instance, the stereoselective synthesis of pyrrolidinones via a nitro-Mannich reaction has been shown to produce a single diastereoisomer, a result confirmed through detailed analytical characterization. ucl.ac.uk
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
